molecular formula C17H27NO5S B1405480 3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate CAS No. 848818-72-4

3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate

Cat. No. B1405480
M. Wt: 357.5 g/mol
InChI Key: TVKYZBMFEBBMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate” is a chemical compound . It is also known as "TERT-BUTYL N-[3-(TOSYLOXY)PROPYL]CARBAMATE" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate” was achieved by simple reduction and inversion methods . The erythro (±) isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C . The erythro isomer was effectively converted into its threo (±) with 100% efficiency, by inversion, using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, “methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate” has a molecular weight of 203.24 .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate” has a melting point of 26-28°C, and it is a liquid at room temperature .

Scientific Research Applications

  • Synthesis and Transformation Applications : It's used in the synthesis of different compounds. For instance, it's involved in the practical synthesis of ethynylglycine synthon from Garner's aldehyde (Meffre et al., 2002). Similarly, its derivatives are employed in the synthesis and transformation of molecules like methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate (Baš et al., 2001).

  • Polymerization : This compound plays a role in the polymerization processes. For example, it's used in the polymerization of cysteine functionalized thiophenes, which are investigated for their potential in creating polymers with unique properties (Cagnoli et al., 2005).

  • Catalysis and Chemical Reactions : It's involved in catalytic processes and chemical reactions. An example is its use in the synthesis of functionalized amino acid derivatives, which are evaluated for their potential in designing anticancer agents (Kumar et al., 2009). Additionally, it's used in the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives, showcasing its versatility in chemical syntheses (Ravikumar et al., 2015).

  • Material Science and Drug Development : Its derivatives are significant in the field of material science and drug development. For instance, poly(oxazoline)s with telechelic antimicrobial functions are synthesized using this compound, highlighting its role in creating materials with potential medical applications (Waschinski & Tiller, 2005).

  • Protective Group in Organic Synthesis : The compound is often used as a protective group in various organic syntheses. This application is crucial in the preparation of intermediates and final products in organic chemistry (Bazewicz et al., 2011).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, “(S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl 4-methylbenzenesulfonate” has the GHS07 pictogram and the signal word “Warning”. Its hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5S/c1-13-7-9-14(10-8-13)24(20,21)22-12-17(5,6)11-18-15(19)23-16(2,3)4/h7-10H,11-12H2,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKYZBMFEBBMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
3-((Tert-butoxycarbonyl)amino)-2,2-dimethylpropyl 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.